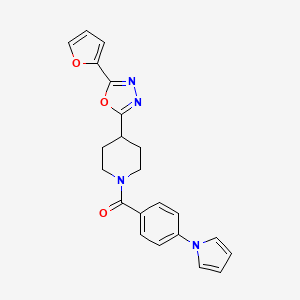

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is an intriguing compound that combines multiple functional groups, including pyrrole, phenyl, furan, oxadiazole, and piperidine

Preparation Methods

Synthetic Routes and Reaction Conditions

Step 1: : The synthesis begins with the preparation of the 4-(1H-pyrrol-1-yl)phenyl intermediate through a nucleophilic substitution reaction between a halogenated benzene derivative and pyrrole under basic conditions.

Step 2: : In parallel, the 4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidine intermediate is synthesized by cyclization of a suitable hydrazide with furan-2-carboxylic acid under acidic conditions, followed by nucleophilic substitution with piperidine.

Step 3: : The final product is obtained by coupling the two intermediates through a carbonylation reaction using a suitable carbonylating agent, such as carbon monoxide, in the presence of a palladium catalyst.

Industrial Production Methods

For large-scale industrial production, the synthetic routes involve optimized reaction conditions to improve yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistency and efficiency. Additionally, green chemistry principles, such as the use of recyclable catalysts and non-toxic solvents, can be applied to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Oxidation: : This compound undergoes oxidation reactions, particularly at the pyrrole and furan rings, using reagents like potassium permanganate or chromium trioxide.

Reduction: : The oxadiazole ring can be reduced to the corresponding amine using hydrogen gas in the presence of a palladium catalyst.

Substitution: : The phenyl and piperidine rings can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, chromium trioxide, acidic or neutral conditions.

Reduction: : Hydrogen gas, palladium catalyst, under mild conditions.

Substitution: : Halogenated reagents, strong bases, or acids depending on the reaction.

Major Products Formed

Oxidation: : Corresponding carboxylic acids or ketones.

Reduction: : Corresponding amines.

Substitution: : Halogenated derivatives or products with different functional groups introduced.

Scientific Research Applications

Medicinal Chemistry

The compound's diverse functional groups make it an attractive candidate for drug discovery. Research indicates that derivatives of oxadiazole compounds have shown promising biological activities, including antimicrobial and anticancer properties. The unique combination of rings in this compound suggests potential interactions with various biological targets, making it suitable for further pharmacological evaluation .

Antimicrobial Activity

Studies have demonstrated that compounds containing furan and oxadiazole moieties exhibit significant antimicrobial properties. This compound could be investigated for its efficacy against various pathogens due to the presence of these functional groups .

Anticancer Research

Research into similar compounds has indicated potential anticancer activities. The structural features of (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone may allow it to interact with cancer cell signaling pathways or inhibit tumor growth .

Case Study 1: Antimicrobial Efficacy

A study explored the synthesis of various oxadiazole derivatives and their antimicrobial activity against different bacterial strains. The results indicated that compounds with furan and oxadiazole exhibited enhanced activity compared to controls .

Case Study 2: Anticancer Potential

In another investigation focused on similar heterocyclic compounds, researchers evaluated their ability to inhibit cancer cell proliferation in vitro. The findings suggested that specific derivatives could significantly reduce cell viability in cancer lines, warranting further exploration into their mechanisms of action .

Mechanism of Action

The compound exerts its effects through multiple molecular targets and pathways:

Enzyme Inhibition: : It can inhibit specific enzymes by binding to their active sites, thus interfering with metabolic processes.

Receptor Binding: : It can interact with various receptors, influencing signal transduction pathways and modulating cellular responses.

Pathways: : Involves pathways related to oxidative stress, cell signaling, and metabolic regulation.

Comparison with Similar Compounds

Compared to other compounds with similar functionalities, this compound stands out due to its unique combination of rings and linkages. Some similar compounds include:

(4-(1H-pyrrol-1-yl)phenyl)(4-(3-(furan-2-yl)-1,2,4-triazol-2-yl)piperidin-1-yl)methanone

(4-(1H-pyrrol-1-yl)phenyl)(4-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

The presence of the oxadiazole and piperidine rings in combination with pyrrole and furan structures make this compound particularly versatile and functionally rich, setting it apart from similar molecules with different ring substitutions.

This wraps up our deep dive into (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

Biological Activity

The compound (4-(1H-pyrrol-1-yl)phenyl)(4-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a complex organic molecule that exhibits a range of biological activities. Its structure incorporates a pyrrole moiety, a furan ring, and an oxadiazole group, which are known for their pharmacological properties. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.

Antimicrobial Activity

Research indicates that compounds containing oxadiazole and piperidine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown effectiveness against various bacterial strains. In a study evaluating the antibacterial activity of synthesized oxadiazole derivatives, several compounds demonstrated IC50 values ranging from 2.14 µM to 6.28 µM against Staphylococcus aureus and Escherichia coli .

Antitumor Activity

The presence of furan and oxadiazole rings in the compound suggests potential antitumor activity. Compounds with similar structures have been reported to inhibit cell proliferation in cancer cell lines. For example, thiazole derivatives exhibited IC50 values less than those of standard chemotherapeutics like doxorubicin . The mechanism often involves interaction with cellular pathways that regulate apoptosis and cell cycle progression.

Neuroprotective Effects

Pyrrole-containing compounds have been studied for their neuroprotective effects. A recent review highlighted that pyrrole derivatives could modulate neuroinflammatory responses and protect neuronal cells from oxidative stress . This suggests that our target compound might also possess neuroprotective properties worth exploring.

Case Study 1: Antibacterial Evaluation

In a recent study, the antibacterial efficacy of various oxadiazole derivatives was assessed using the agar disc-diffusion method. Compounds were tested against E. coli, S. aureus, and Proteus mirabilis. The results indicated that most derivatives exhibited significant inhibition zones, with some achieving MIC values below 10 µg/mL .

Case Study 2: Antitumor Activity in Cell Lines

A series of pyrrole-based compounds were evaluated for their cytotoxic effects on human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The study found that certain derivatives displayed IC50 values comparable to established anticancer agents, suggesting their potential as novel anticancer drugs .

The biological activity of the compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many oxadiazole derivatives act as enzyme inhibitors, particularly targeting urease and acetylcholinesterase, leading to antimicrobial effects .

- Cell Cycle Arrest : Compounds similar to our target have been shown to induce cell cycle arrest in cancer cells, promoting apoptosis through intrinsic pathways .

- Antioxidant Activity : Pyrrole-containing compounds may enhance cellular antioxidant defenses, mitigating oxidative stress-induced damage in neuronal cells .

Properties

IUPAC Name |

[4-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20N4O3/c27-22(17-5-7-18(8-6-17)25-11-1-2-12-25)26-13-9-16(10-14-26)20-23-24-21(29-20)19-4-3-15-28-19/h1-8,11-12,15-16H,9-10,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVWCICKCBKVRQW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C2=NN=C(O2)C3=CC=CO3)C(=O)C4=CC=C(C=C4)N5C=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.